(5-羟基吡啶-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

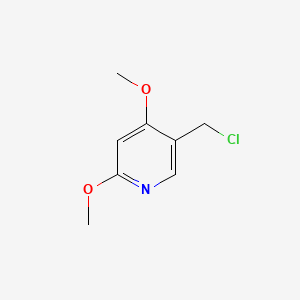

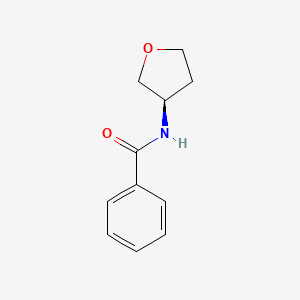

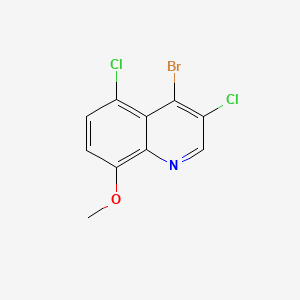

“(5-Hydroxypyridin-3-yl)boronic acid” is a heterocyclic compound . It has a molecular weight of 138.92 . It is a solid substance that is stored at -20°C . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .

Molecular Structure Analysis

The InChI code for “(5-Hydroxypyridin-3-yl)boronic acid” is1S/C5H6BNO3/c8-5-1-4 (6 (9)10)2-7-3-5/h1-3,8-10H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

Boron-catalysed amidation reactions have been studied in detail . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .Physical And Chemical Properties Analysis

“(5-Hydroxypyridin-3-yl)boronic acid” has a boiling point of 530.5±60.0 C at 760 mmHg . It is a solid substance that is stored at -20°C .科学研究应用

化学合成和功能化

(5-羟基吡啶-3-基)硼酸及其衍生物是有机合成中有价值的中间体。它们在Suzuki交叉偶联反应中被用于创建多样的吡啶库,对于新药物和材料科学中新化合物的开发有着重要贡献。合成涉及选择性区域性卤金属交换,随后与三异丙基硼酸酯淬灭,确保产生单一区域异构的硼酸或酯产物 (Bouillon et al., 2003), (Bouillon et al., 2002)。

水中的亲电活化

硼酸衍生物以其在未保护的麦芽醇中的亲电活化作用而闻名,这对于合成金属螯合药物基团如3,4-羟基吡啶酮(3,4-HOPO)至关重要。该反应利用硼酸与羟基/羰基团之间的可逆共价键,在水中高效进行,突显了这些衍生物在绿色化学和大规模制药生产中的潜力 (Ke et al., 2022)。

催化应用

硼酸固有的催化性质被利用在氮杂-Michael加成中,导致密集官能化环己烷的生成。当由手性硼酸如3-硼基-BINOL催化时,该反应实现高对映选择性,为合成具有明确定义手性和官能团的复杂有机分子铺平了道路 (Hashimoto et al., 2015), (Hall, 2019)。

相互作用研究和分子识别

硼酸以其与二醇形成可逆共价键的能力而闻名,因此被用于分子识别和传感器设计。对硼酸衍生物如2-甲氧基吡啶-3-基-3-硼酸的研究提供了有关其荧光性质的见解,这对于新传感器和诊断工具的开发至关重要 (Melavanki, 2018)。

安全和危害

未来方向

属性

IUPAC Name |

(5-hydroxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIJJCLRXUCETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718331 |

Source

|

| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Hydroxypyridin-3-yl)boronic acid | |

CAS RN |

1208308-11-5 |

Source

|

| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)